![molecular formula C13H19ClN2O4S B1520910 2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetic acid hydrochloride CAS No. 1171325-50-0](/img/structure/B1520910.png)
2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetic acid hydrochloride
Descripción general
Descripción
“2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetic acid hydrochloride” is an organic compound known for its pharmacological activities, making it a valuable component in the field of biomedical research . It is a derivative of piperazine, a cyclic organic compound with two nitrogen atoms in the ring.
Synthesis Analysis
The synthesis of this compound involves the condensation of 4-methylbenzenesulfonyl chloride with piperazine, followed by the reaction with chloroacetyl chloride. The resulting compound is then treated with hydrochloric acid to obtain the final product.Molecular Structure Analysis
The molecular formula of this compound is C13H19ClN2O4S, and it has a molecular weight of 334.82 g/mol . The InChI code is 1S/C13H18N2O4S.ClH/c1-11-2-4-12(5-3-11)20(18,19)15-8-6-14(7-9-15)10-13(16)17;/h2-5H,6-10H2,1H3,(H,16,17);1H .Physical And Chemical Properties Analysis
This compound is a white to off-white crystalline powder that is soluble in water and ethanol. It has a melting point of 220-225°C.Aplicaciones Científicas De Investigación
Synthesis for Diabetes and Alzheimer's Treatment : The synthesis of 2-furoic piperazide derivatives demonstrates potential for drug development targeting type 2 diabetes and Alzheimer's diseases. These derivatives have been evaluated for their inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes, indicating their significance in medical research and pharmaceutical development (Abbasi et al., 2018).
Antimicrobial Studies : New pyridine derivatives have been synthesized using compounds related to the 2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetic acid hydrochloride structure, showing considerable antibacterial and antifungal activities. This highlights the potential of these compounds in developing new antimicrobial agents (Patel & Agravat, 2007).
Chelating Polymers : Chelating monomers and polymers have been synthesized using derivatives related to 2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetic acid hydrochloride, showcasing their potential in various industrial and research applications, particularly in metal ion sequestration and removal (Genik-Sas-Berezowsky & Spinner, 1970).
Antihypertensive Agents : Research on arylpiperazine derivatives highlights the potential of these compounds in the development of dual antihypertensive agents. Understanding the protonation of nitrogen atoms in the piperazine ring of these compounds is crucial for their pharmacological properties (Marvanová et al., 2016).
Antioxidant and Antimicrobial Agents : Piperazine derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. Certain compounds within this class have shown remarkable activities, indicating their potential use in therapeutic and preventive healthcare applications (Haneen et al., 2019).
Enzyme Inhibition and Anticancer Activity : Novel guanidine derivatives related to 2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetic acid hydrochloride have been synthesized and evaluated for their enzyme inhibition and anticancer activities, showing promising results in the inhibition of human carbonic anhydrase isozymes and cancer cell lines (Żołnowska et al., 2018).
Antidepressant and Antianxiety Activities : Piperazine derivatives have been synthesized and evaluated for their antidepressant and antianxiety activities. Certain compounds have shown significant effects in behavioral models, indicating their potential use in the treatment of depression and anxiety disorders (Kumar et al., 2017).
Enzyme Inhibition for Alzheimer's Treatment : Multifunctional amides related to 2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetic acid hydrochloride have been synthesized, showing moderate enzyme inhibitory potentials and mild cytotoxicity. They represent potential therapeutic agents for Alzheimer's disease through enzyme inhibition, chemoinformatic properties, molecular docking, and dynamic simulation insights (Hassan et al., 2018).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S.ClH/c1-11-2-4-12(5-3-11)20(18,19)15-8-6-14(7-9-15)10-13(16)17;/h2-5H,6-10H2,1H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGCLEKXOSMGHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate](/img/structure/B1520827.png)
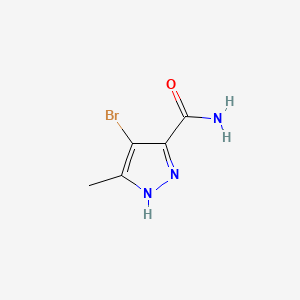
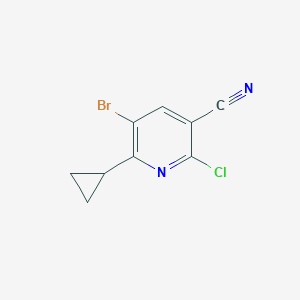

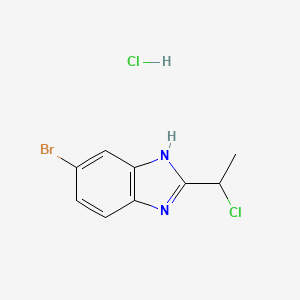
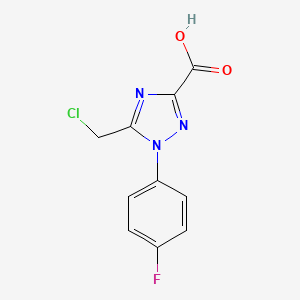
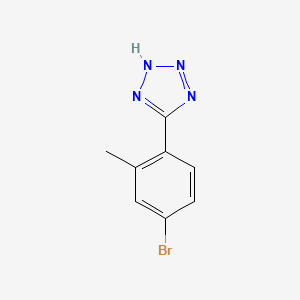


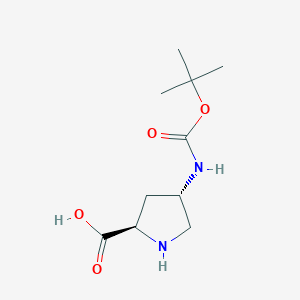
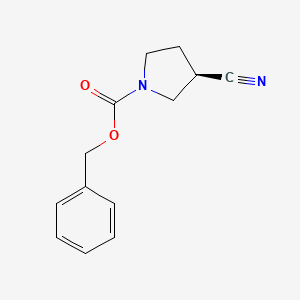
![Tert-butyl N-[(1R)-2-[5-bromo-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]carbamate](/img/structure/B1520843.png)

![N-[2-(4-amino-2-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochlhoride](/img/structure/B1520848.png)